3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one
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Overview
Description
3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one is a chemical compound with a unique structure that includes a naphthyridine ring substituted with chlorine, hydroxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one typically involves the chlorination of a naphthyridine precursor followed by hydroxymethylation and methylation reactions. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the chlorine atom can produce various substituted naphthyridine derivatives .
Scientific Research Applications
3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Chloro-7-hydroxy-4-methylcoumarin
- 3-Hydroxymethyl-7-chloro-quinoline-8-carboxylic acid .
Uniqueness
3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-chloro-7-(hydroxymethyl)-4-methyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-8(11)10(15)13-7-2-6(4-14)3-12-9(5)7/h2-3,14H,4H2,1H3,(H,13,15) |
InChI Key |
DXEYXRGIQTUXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=C1N=CC(=C2)CO)Cl |
Origin of Product |
United States |
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